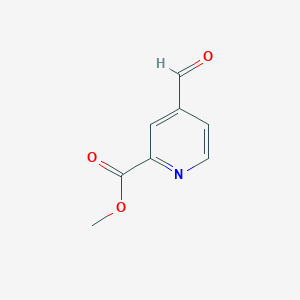
Methyl 4-formylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formylpicolinate is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 165.15 . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Homochiral Amino Acid Synthesis
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, related to Methyl 4-formylpicolinate, have been hydroformylated to yield important intermediates for the synthesis of homochiral amino acid derivatives, which are of significant synthetic value (Kollár & Sándor, 1993).
Antineoplastic Activity
- Derivatives of picolinic acid, like 4-Phenyl-2-picoline, have been explored for antineoplastic activity. They are transformed into corresponding carboxaldehyde and then into amino compounds for use in antineoplastic agents (Agrawal et al., 1975).
Tuberculostatic Activity
- 4-Phenylpicolin derivatives with a thiosemicarbazone structure, similar to this compound, have shown promising tuberculostatic activity. This discovery highlights their potential in the development of antitubercular drugs (Gobis et al., 2022).
Reduction of Nitroarenes
- Studies have been conducted on the reduction of nitroarenes, such as 4-chloronitrobenzene, to aminoarenes using formic acid in the presence of a catalytic amount of RuCl2(PPh3)3. This process is relevant to this compound in the field of catalytic reduction (Watanabe et al., 1984).
Catalytic Oxidation
- The catalytic oxidation of 2-methyl pyridine to 2picolinic formic acid has been studied, showcasing the activity of mesoporous catalysts and their relevance in reactions involving picolinic acid derivatives (Shan et al., 2018).
Electrocatalytic Reduction
- The electrocatalytic reduction of compounds such as 2-ethylpicolinate and 2-formylpyridine, closely related to this compound, has been explored. This study provides insights into the electrochemical behavior of these compounds (Romulus & Savall, 1998).
Antitumor Agents
- Research into derivatives like 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, which shares structural similarities with this compound, has revealed its potential as an antineoplastic agent (Agrawal et al., 1977).
Catalytic Applications in Polymerization
- Cationic methyl-palladium complexes containing bidentate N ∧ O and P ∧ O ligands have been synthesized and used in the copolymerization of carbon monoxide and ethene, demonstrating applications in polymer chemistry (Britovsek et al., 1997).
Inhibition of Tubulin Polymerization
- Methoxy-substituted 3-formyl-2-phenylindoles, related to this compound, have been studied for their potential to inhibit tubulin polymerization, indicating possible applications in cancer therapy (Gastpar et al., 1998).
Antitumor Derivatives
- Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated against different tumor cell lines, showcasing the potential of picolinamide derivatives in cancer treatment (Meng et al., 2021).
Cognition-Enhancing Properties
- Compounds like 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine have been studied for their cognition-enhancing properties, indicating the potential of picoline derivatives in cognitive disorder treatments (Lin et al., 1997).
Safety and Hazards
Methyl 4-formylpicolinate is associated with several hazard statements including H302, H315, H319, H332, and H335 . These suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
Eigenschaften
IUPAC Name |
methyl 4-formylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCYKYLTLEDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64463-46-3 |
Source


|
| Record name | methyl 4-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
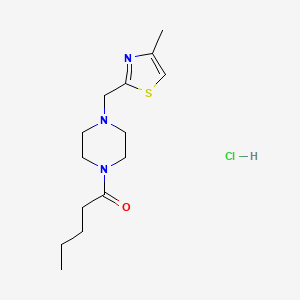
![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)
![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)
![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)
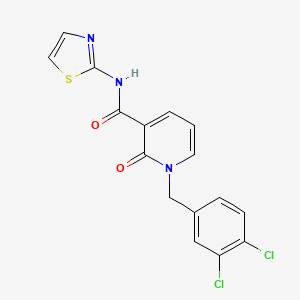
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2644277.png)
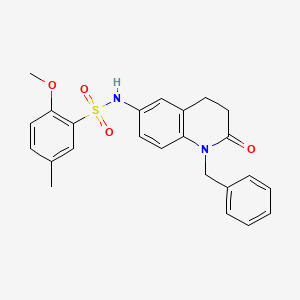
![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)
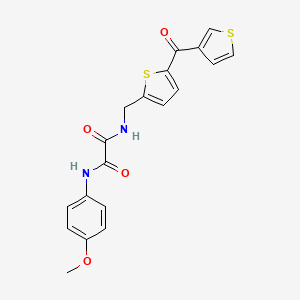
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)